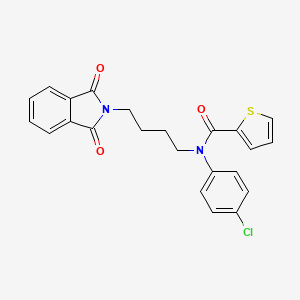

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide

Description

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene carboxamide core, a 4-chlorophenyl substituent, and a 1,3-dioxoisoindolin (phthalimide) moiety connected via a butyl linker. This structure combines pharmacophoric elements from multiple bioactive classes:

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c24-16-9-11-17(12-10-16)25(23(29)20-8-5-15-30-20)13-3-4-14-26-21(27)18-6-1-2-7-19(18)22(26)28/h1-2,5-12,15H,3-4,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTWQAKIKUJUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.

Alkylation: The phthalimide intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-4-chlorobutane, to introduce the butyl chain.

Coupling with Thiophene-2-carboxylic Acid: The alkylated phthalimide is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Final Amidation: The final step involves the amidation reaction with 4-chloroaniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro groups.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science:

Biology and Medicine

Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.

Industry

Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the chlorophenyl and phthalimide groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological macromolecules.

Comparison with Similar Compounds

Research Findings and Analysis

- Insecticidal Potential: The phthalimide moiety’s role in disrupting insect nervous systems () is well-documented. The target compound’s thiophene group may introduce additional π-π stacking interactions with target proteins, warranting in vitro testing .

- Thermal Stability : Compared to 3-chloro-N-phenyl-phthalimide (used in high-temperature polymer synthesis), the target’s complex structure may limit its utility in materials science unless stabilized via copolymerization .

Biological Activity

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 401.845 g/mol. The structure features a thiophene ring, which is known to enhance biological activity through various interactions with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The chlorophenyl and phthalimide groups may facilitate interactions through hydrophobic pockets and hydrogen bonding sites within proteins, potentially modulating their activity.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have been shown to induce autophagy and cellular senescence in cancer cells, suggesting a potential role in cancer therapy.

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity. Compounds that target histamine receptors, particularly the H4 receptor involved in inflammatory processes, have been noted for their therapeutic potential against conditions like atopic dermatitis and ulcerative colitis .

Case Studies

- Antitumor Efficacy : A study on structurally similar compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle progression.

- Histamine Receptor Modulation : Another investigation focused on the interaction of similar compounds with G protein-coupled receptors (GPCRs), revealing their potential to alleviate inflammation by blocking H4 receptor signaling pathways .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antitumor, Anti-inflammatory | Modulates enzyme/receptor activity |

| JNJ-7777120 (H4R antagonist) | Anti-inflammatory | Inhibits H4 receptor signaling |

| Amonafide | Antitumor | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.